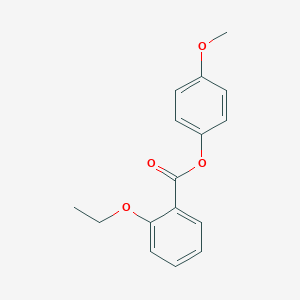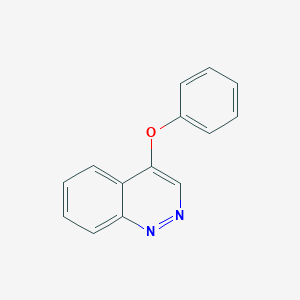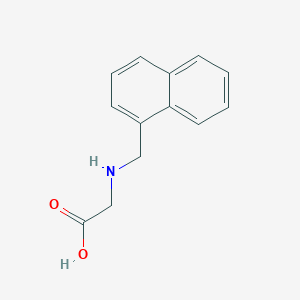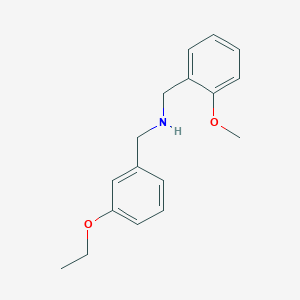
(Cinnamylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cinnamylamino)acetic acid, also known as CAAA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cinnamic acid derivatives and has been found to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (Cinnamylamino)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (Cinnamylamino)acetic acid has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in inflammation and immune response. (Cinnamylamino)acetic acid also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(Cinnamylamino)acetic acid has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. (Cinnamylamino)acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function in cells. Additionally, (Cinnamylamino)acetic acid has been found to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Cinnamylamino)acetic acid in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. However, one limitation is that (Cinnamylamino)acetic acid may have off-target effects on other signaling pathways in the body, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on (Cinnamylamino)acetic acid. One area of interest is the development of (Cinnamylamino)acetic acid-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of (Cinnamylamino)acetic acid, which could lead to the discovery of new signaling pathways and drug targets. Finally, further studies are needed to determine the safety and efficacy of (Cinnamylamino)acetic acid in humans, which could pave the way for clinical trials in the future.
Méthodes De Synthèse
The synthesis of (Cinnamylamino)acetic acid can be achieved through various methods, including the reaction of cinnamic acid with glycine ethyl ester, followed by hydrogenation and hydrolysis. Another method involves the reaction of cinnamic acid with ethylenediamine, followed by reduction and hydrolysis. Both methods result in the formation of (Cinnamylamino)acetic acid, which can be purified through crystallization or chromatography.
Applications De Recherche Scientifique
The potential therapeutic applications of (Cinnamylamino)acetic acid have been studied extensively in recent years. One study showed that (Cinnamylamino)acetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that (Cinnamylamino)acetic acid has anti-cancer properties by inducing apoptosis in cancer cells. (Cinnamylamino)acetic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
(Cinnamylamino)acetic acid |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-[[(E)-3-phenylprop-2-enyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-12-8-4-7-10-5-2-1-3-6-10/h1-7,12H,8-9H2,(H,13,14)/b7-4+ |
Clé InChI |
YSBURYLCYVEEJH-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CNCC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CCNCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)



![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)


![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)